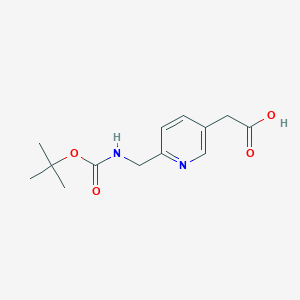
tert-Butyl (1-(dimethylamino)-4-hydroxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate: is a compound commonly used in organic chemistry, particularly in the protection of amine groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under specific conditions. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its protective properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction can be conducted in various solvents, including dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted carbamates or amines.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is used as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids.
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate exerts its effects involves the formation of a stable carbamate bond with the amine group. This bond is resistant to various reaction conditions, allowing for selective reactions to occur. The removal of the protecting group is typically achieved through acidic or basic hydrolysis, resulting in the release of the free amine.
Comparaison Avec Des Composés Similaires
- tert-butyl carbamate
- N,N-dimethylcarbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group and a dimethylamino group. This combination provides enhanced stability and selectivity compared to other similar compounds. The presence of the hydroxyl group also allows for additional functionalization and reactivity.
Propriétés
Formule moléculaire |
C11H24N2O3 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)12-9(6-7-14)8-13(4)5/h9,14H,6-8H2,1-5H3,(H,12,15) |
Clé InChI |
UEJRFYSKPTWXAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCO)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)







![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B13564356.png)




